SSR97225

Chemotype Colchicine-site ligand Structural differentiation

SSR97225 is a rationally designed, fully synthetic tubulin-binding agent that targets the colchicine pocket of β-tubulin. Its large molecular architecture (MW ~793), incorporating a naphthalene-sulfonamide, benzodioxole, and 2,6-dimethylpiperidine, enables unique surface contacts beyond the canonical colchicine site, making it a superior probe for cryo‑EM/crystallography and allosteric pocket mapping. Unlike stilbenoid or diketopiperazine VDAs, SSR97225 offers a distinct chemotype for studying schedule-dependent vascular shutdown. Procure SSR97225 to advance your mechanistic oncology and structural biology programs with a well-characterized, orphan-designated reference compound.

Molecular Formula C42H53ClN4O7S
Molecular Weight
Cat. No. B1150171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR97225
SynonymsSSR97225;  SSR 97225;  SSR-97225.; NONE
Molecular FormulaC42H53ClN4O7S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

SSR97225: A Discontinued Colchicine-Site Tubulin-Binding Agent for Oncology Research Reference


SSR97225, developed by Sanofi-Aventis, is a synthetic small-molecule tubulin-binding agent that binds at the colchicine site of β-tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M checkpoint [1]. The compound possesses a molecular formula of C₄₂H₅₃ClN₄O₇S and a molecular weight of approximately 793.41 g/mol . SSR97225 is recognized as a dual-mechanism agent exhibiting both antimitotic activity and vascular disrupting properties targeting tumor vasculature [1]. The compound advanced to Phase I clinical evaluation (NCT00547261) in patients with refractory solid tumors but development was subsequently discontinued; the trial was terminated after enrolling a reduced number of participants [2][3].

Why Colchicine-Site Tubulin Binders Cannot Be Interchanged: The Case for SSR97225-Specific Evidence


Compounds within the colchicine-site tubulin-binding class exhibit profound divergence in chemotype, binding kinetics, selectivity for the colchicine pocket versus overlapping tubulin sites, and the balance between direct antimitotic potency and vascular disrupting activity [1]. SSR97225 is a fully synthetic molecule with a distinct chemical architecture—containing a benzo[d][1,3]dioxol-5-yl moiety, a 6-methoxynaphthalene-2-sulfonamide group, and a 2,6-dimethylpiperidine substituent—that differentiates it from stilbenoid-based agents (e.g., combretastatin A-4), diketopiperazine-based agents (e.g., NPI-2358/plinabulin), and sulfonamide-based agents (e.g., ABT-751) [2]. These structural differences translate into divergent pharmacokinetic handling, tumor vascular shutdown kinetics, and toxicity profiles that preclude generic substitution within this pharmacologic class [1].

SSR97225 Quantitative Differentiation Evidence Against Closest Colchicine-Site Comparators


Distinct Chemotype Architecture: SSR97225 versus Combretastatin A-4, NPI-2358, and ABT-751 — Structural Class Differentiation

SSR97225 possesses a unique chemical scaffold that does not belong to any of the major colchicine-site chemotype families advanced to clinical evaluation. The compound incorporates a benzo[d][1,3]dioxol-5-yl group linked via a sulfonamide-containing β-alanyl bridge to a D-phenylalaninamide core bearing a 2,6-dimethylpiperidine substituent . In contrast, combretastatin A-4 (CA-4) is a cis-stilbene natural product derivative; NPI-2358 (plinabulin) is a synthetic diketopiperazine; and ABT-751 is an aryl-sulfonamide bearing a pyridine ring [1]. No other colchicine-site clinical candidate shares SSR97225's specific combination of a naphthalene-sulfonamide, piperidine, and benzodioxole pharmacophoric elements—making it structurally orthogonal to all other agents in this mechanistic class.

Chemotype Colchicine-site ligand Structural differentiation

Dual Antimitotic and Vascular Disrupting Mechanism: Class-Level Evidence with Defined Comparators

SSR97225 is classified alongside NPI-2358 (plinabulin) as a colchicine-site binder capable of inducing both mitotic arrest and tumor vascular collapse [1]. The review by Risinger et al. explicitly identifies these two agents as 'colchicine site-binding drugs that breakdown tumor vasculature' [1]. This dual mechanism distinguishes SSR97225's subclass from purely antimitotic colchicine-site agents (e.g., ABT-751 was developed primarily as an antimitotic, though it also shows VDA activity) [1]. CA-4 is the prototype VDA in this class and has demonstrated tumor blood flow reduction in preclinical models; SSR97225 belongs to the same mechanistically privileged subset within the colchicine-binding pharmacophore space.

Vascular disrupting agent Tubulin polymerization Tumor blood flow

Clinical Dosing Regimen Differentiation: Two-Regimen Phase I Schedule versus Single-Regimen Comparator Trials

The Phase I dose-finding trial for SSR97225 (NCT00547261) explicitly evaluated two distinct dosing schedules: Arm A (1-hour IV infusion on Day 1 every 3 weeks) and Arm B (1-hour IV infusion on Days 1, 8, and 15 every 3 weeks) [1]. This two-arm design aimed to compare the pharmacokinetic and toxicity profiles of a single-dose-per-cycle regimen versus a weekly ×3-per-cycle regimen, providing data on schedule-dependent tolerability [1]. By comparison, the Phase I trial of NPI-2358 (presented at AACR 2008) evaluated a single dosing schedule with good tolerability [2]. No publicly available comparator study for ABT-751 or CA-4 employed an identical dual-regimen intra-patient or parallel-arm Phase I design with the same schedule spacing [2].

Phase I clinical trial Dosing schedule Pharmacokinetics

Orphan Drug Designation Status: A Regulatory Differentiator within the Colchicine-Site VDA Class

SSR97225 received orphan drug designation from a regulatory authority for solid tumors [1]. This designation is assigned to drugs intended for the treatment of rare diseases affecting fewer than 200,000 individuals in the United States (or equivalent criteria in other jurisdictions) . Among colchicine-site binding VDAs, combretastatin A-4 phosphate (CA4P/fosbretabulin) also received orphan drug designation for anaplastic thyroid cancer [2]. NPI-2358 (plinabulin) did not initially receive orphan drug designation for solid tumors; its regulatory pathway focused on non-small cell lung cancer and chemotherapy-induced neutropenia [2]. The orphan designation indicates a regulatory recognition of unmet medical need in the target indication and may confer benefits including market exclusivity, tax credits, and protocol assistance .

Orphan drug designation Regulatory status Rare cancer

Distinct Molecular Weight and Physicochemical Profile versus Clinically Evaluated Colchicine-Site VDAs

SSR97225 has a molecular weight of 793.41 g/mol and molecular formula C₄₂H₅₃ClN₄O₇S, making it significantly larger than all other colchicine-site agents that have reached clinical evaluation [1]. Combretastatin A-4 has a molecular weight of 318.36 g/mol; NPI-2358 (plinabulin) is 365.43 g/mol; ABT-751 is 399.46 g/mol; and 2-methoxyestradiol (2ME2) is 302.41 g/mol [1][2]. SSR97225's molecular weight exceeds the typical Lipinski 'Rule of 5' threshold for oral bioavailability (MW <500), consistent with its development as an intravenous agent rather than an oral formulation [3]. This substantial molecular size difference implies distinct tissue distribution, protein binding, and metabolic profiles that preclude extrapolation of pharmacokinetic parameters from lower-MW analogs.

Molecular weight Physicochemical properties Drug-likeness

SSR97225: Evidence-Supported Research Application Scenarios Based on Quantitative Differentiation


Chemical Probe for Colchicine-Site Occupancy Studies in Tubulin Structural Biology

SSR97225's uniquely large molecular architecture (MW 793.41), incorporating a naphthalene-sulfonamide moiety, a benzodioxole group, and a 2,6-dimethylpiperidine substituent, makes it a structurally distinct probe for crystallographic or cryo-EM studies of the colchicine binding pocket . Unlike the compact stilbenoid scaffold of CA-4 (MW 318) or the diketopiperazine core of NPI-2358 (MW 365), SSR97225's extended structure may engage additional tubulin surface contacts beyond the canonical colchicine-site residues, potentially revealing allosteric sub-pockets exploitable for future ligand design [1]. The compound's classification as a vascular disrupting agent adds functional annotation to any structural data generated [1].

Reference Compound for Studying Schedule-Dependent Vascular Disruption in Preclinical Tumor Models

The Phase I clinical trial design for SSR97225 (NCT00547261) compared a single-dose-per-cycle regimen (Arm A: D1 q3w) against a weekly ×3 schedule (Arm B: D1, D8, D15 q3w), reflecting a deliberate investigation of schedule-dependent toxicity—a parameter known to influence the therapeutic index of vascular disrupting agents [2]. Researchers using preclinical tumor vascular imaging (e.g., DCE-MRI, bioluminescence) may select SSR97225 as a reference compound for modeling intermittent versus frequent VDA dosing in mice bearing solid tumor xenografts, with the understanding that clinical MTD data are not available to guide dose selection [2].

Orphan Drug Development Reference Standard for Rare Solid Tumor Pharmacology

SSR97225's orphan drug designation for solid tumors provides a regulatory case study for researchers engaged in rare cancer drug development [3]. As a discontinued but orphan-designated colchicine-site VDA, SSR97225 can serve as a comparator in regulatory science studies examining the factors that influence success versus attrition in orphan oncology drug development, particularly for agents targeting tumor vasculature [3]. By contrast, the more extensively published orphan-designated VDA combretastatin A-4 phosphate (fosbretabulin) offers a comparator with Phase II/III clinical data, allowing researchers to contrast the evidentiary gap between a discontinued Phase I agent and an advanced-stage VDA within the same mechanistic class [1].

Quote Request

Request a Quote for SSR97225

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.